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molecular formula C12H15N3O B8304331 5-(1-Piperazinyl)oxindol

5-(1-Piperazinyl)oxindol

Cat. No. B8304331
M. Wt: 217.27 g/mol
InChI Key: AWEXTILVAIGMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04737501

Procedure details

3,4-Dimethoxybenzoic acid (2.6 g) and 1.65 g of 1,8-diazabicyclo[5,4,0]undecene-7 were added to 100 ml of DMF and to the mixture was added dropwise 1.5 ml of isobutyl chloroformate with ice-cooling externally with stirring. After completion of addition, the mixture was stirred for 30 minutes. To the mixture was added 40 ml of DMF solution containing 2.16 g of 5-(1-piperazinyl)oxindol and the mixture was stirred at room temperature for 5 hours. After completion of reaction, the solvent was removed by distillation. The residue was extracted with 300 ml of chloroform and the extract was washed with a diluted aqueous solution of sodium hydrogencarbonate, water, diluted hydrochloric acid and water, successively. Chloroform was removed by distillation and the residue was recrystallized from methanol to give 1.6 g of 5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]oxindol.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
1,8-diazabicyclo[5,4,0]undecene-7
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([OH:8])=O.ClC(OCC(C)C)=O.[N:22]1([C:28]2[CH:29]=[C:30]3[C:34](=[CH:35][CH:36]=2)[NH:33][C:32](=[O:37])[CH2:31]3)[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([N:25]1[CH2:26][CH2:27][N:22]([C:28]2[CH:29]=[C:30]3[C:34](=[CH:35][CH:36]=2)[NH:33][C:32](=[O:37])[CH2:31]3)[CH2:23][CH2:24]1)=[O:8]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=CC1OC
Name
1,8-diazabicyclo[5,4,0]undecene-7
Quantity
1.65 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
2.16 g
Type
reactant
Smiles
N1(CCNCC1)C=1C=C2CC(NC2=CC1)=O
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling externally
ADDITION
Type
ADDITION
Details
After completion of addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with 300 ml of chloroform
WASH
Type
WASH
Details
the extract was washed with a diluted aqueous solution of sodium hydrogencarbonate, water, diluted hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
Chloroform was removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)N2CCN(CC2)C=2C=C3CC(NC3=CC2)=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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